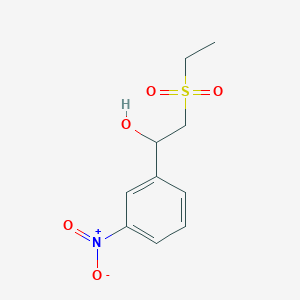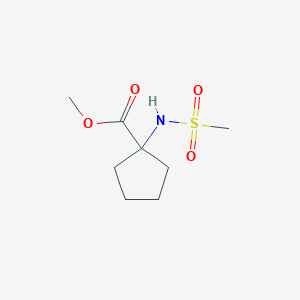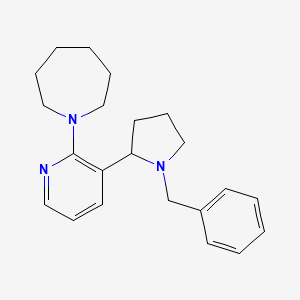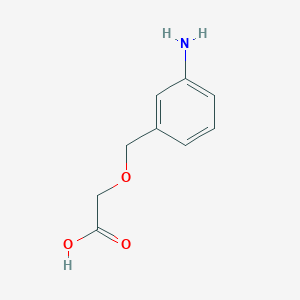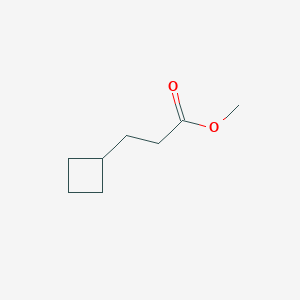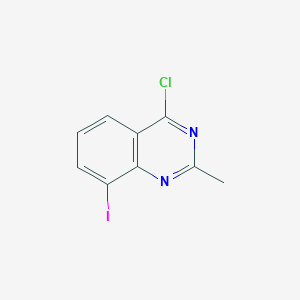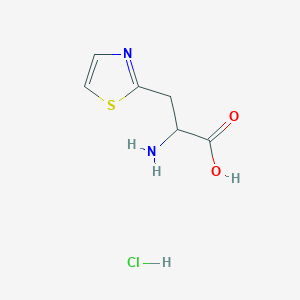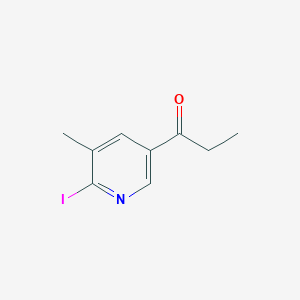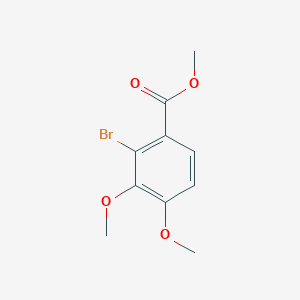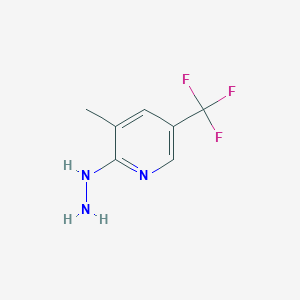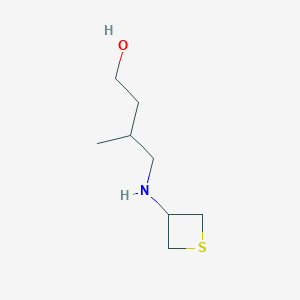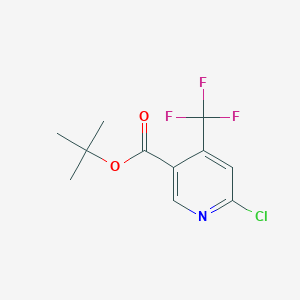
tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate: is an organic compound that belongs to the class of nicotinates. It is characterized by the presence of a tert-butyl group, a chloro substituent, and a trifluoromethyl group attached to a nicotinate core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under controlled temperatures and atmospheres .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Utilized in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted nicotinates, while coupling reactions can produce complex organic molecules .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for creating compounds with specific properties .
Biology and Medicine: Its structural features may contribute to the biological activity of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of materials with specialized properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The chloro substituent may also play a role in the compound’s reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Similar in having a trifluoromethyl group and tert-butyl group.
7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one: Contains a chloro and tert-butyl group.
Uniqueness: tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C11H11ClF3NO2 |
|---|---|
Peso molecular |
281.66 g/mol |
Nombre IUPAC |
tert-butyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)6-5-16-8(12)4-7(6)11(13,14)15/h4-5H,1-3H3 |
Clave InChI |
TYDZYQOVUCHVSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CN=C(C=C1C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


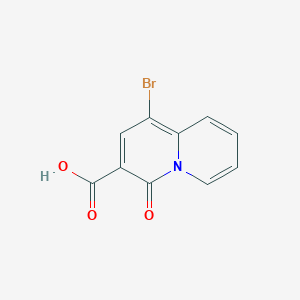
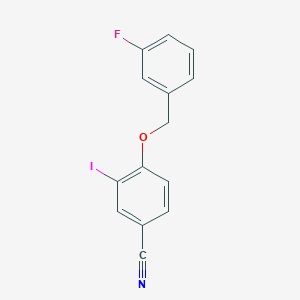
![5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13002774.png)
